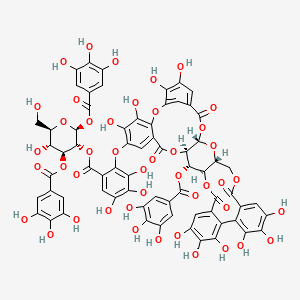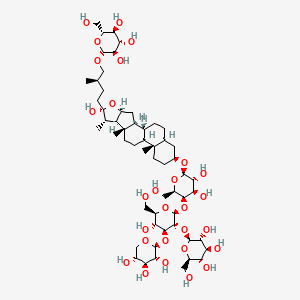
Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide is a chemical compound with a unique structure that includes a pyridinium core substituted with 2,2-bis(methylthio)ethenyl groups at the 2 and 6 positions, and a methyl group at the 1 position, with iodide as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide typically involves the reaction of 2,6-dimethylpyridine with a suitable reagent to introduce the 2,2-bis(methylthio)ethenyl groups. This can be achieved through a series of steps including halogenation, substitution, and quaternization reactions. The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane, and catalysts like iodine or other halogen sources.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts to streamline the process. These methods aim to reduce the environmental impact and improve the yield and purity of the final product.
化学反应分析
Types of Reactions
Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. The reactions typically occur under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have potential as a biological probe or as a starting material for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with unique properties.
作用机制
The mechanism of action of Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide involves its interaction with molecular targets through its pyridinium core and the reactive ethenyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function or activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridinium derivatives with different substituents at the 2 and 6 positions, such as:
- Pyridinium, 2,6-dimethyl-, iodide
- Pyridinium, 2,6-diethyl-, iodide
- Pyridinium, 2,6-bis(phenylthio)ethenyl-, iodide
Uniqueness
Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide is unique due to the presence of the 2,2-bis(methylthio)ethenyl groups, which impart distinct chemical and physical properties
属性
CAS 编号 |
104664-44-0 |
|---|---|
分子式 |
C14H20INS4 |
分子量 |
457.5 g/mol |
IUPAC 名称 |
2,6-bis[2,2-bis(methylsulfanyl)ethenyl]-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C14H20NS4.HI/c1-15-11(9-13(16-2)17-3)7-6-8-12(15)10-14(18-4)19-5;/h6-10H,1-5H3;1H/q+1;/p-1 |
InChI 键 |
OFFABDJJVYNCDL-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C(C=CC=C1C=C(SC)SC)C=C(SC)SC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


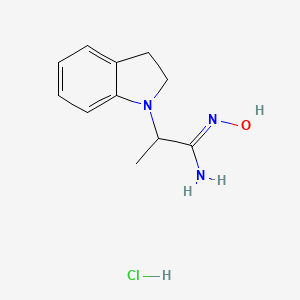
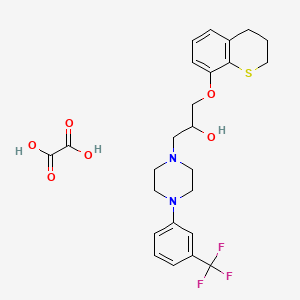
![2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B12769822.png)
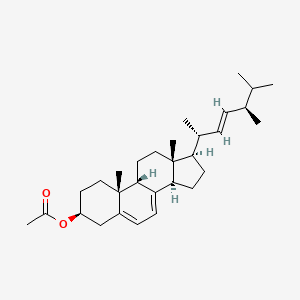
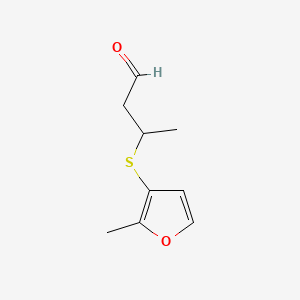
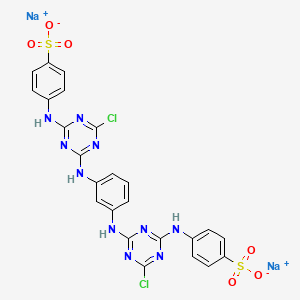
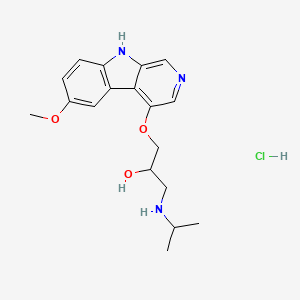
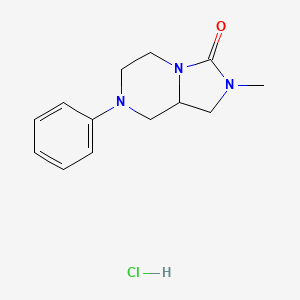
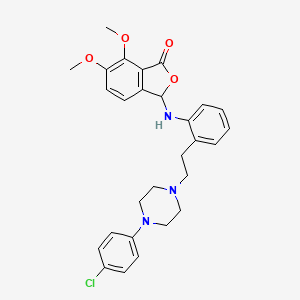
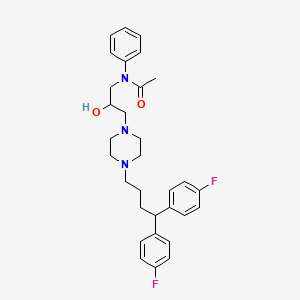
![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
